molecular formula C17H19N3O2 B2867315 (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide CAS No. 2097940-12-8

(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide

Cat. No.: B2867315
CAS No.: 2097940-12-8
M. Wt: 297.358
InChI Key: UVLMANXAOMOATR-BJMVGYQFSA-N
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Description

(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide is a synthetic compound of research interest, characterized by a hybrid structure incorporating both a 1-benzyl-pyrrole moiety and an N-methylbut-2-enamide group linked by a formamido bridge. Pyrrole derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry and are known to exhibit various bioactivities. Research on related structures has indicated potential as metabotropic receptor antagonists and has shown antitumor properties, making such compounds valuable for investigating new therapeutic avenues . The specific mechanism of action, biological target, and full spectrum of research applications for this compound are yet to be fully characterized and represent an area for ongoing scientific exploration. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this compound in accordance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

1-benzyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-18-16(21)10-5-11-19-17(22)15-9-6-12-20(15)13-14-7-3-2-4-8-14/h2-10,12H,11,13H2,1H3,(H,18,21)(H,19,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMANXAOMOATR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Benzylation: The pyrrole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The benzylated pyrrole is reacted with N-methylbut-2-enamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or the amide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound can be compared to the following structurally related molecules from the evidence:

(a) Example 53 ()

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences :
    • Replaces the pyrrole ring with a pyrazolo[3,4-d]pyrimidine core.
    • Contains a chromen-4-one moiety linked to fluorophenyl groups.
    • Features a sulfonamide group instead of an enamide.
  • The chromenone group may confer fluorescence properties or π-stacking interactions. Higher molecular weight (589.1 g/mol) compared to the target compound, likely impacting pharmacokinetics .
(b) (2E)-N-Hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide ()
  • Structural Differences :
    • Substitutes the benzyl group with a methyl group on the pyrrole ring.
    • Replaces the N-methylbut-2-enamide with an N-hydroxypropenamide group.
    • Includes a phenylacetyl substituent instead of a formamido linkage.
  • Functional Implications :
    • The N-hydroxy group is a hydroxamic acid derivative, a motif commonly associated with histone deacetylase (HDAC) inhibition.
    • Reduced steric bulk compared to the benzyl group may alter target selectivity.
    • Reported as an experimental drug (DrugBank ID: DB07350), suggesting preclinical evaluation for therapeutic applications .

Comparative Analysis Table

Feature Target Compound Example 53 () Compound in
Core Structure Pyrrole + enamide Pyrazolo-pyrimidine + chromenone Pyrrole + hydroxamic acid
Key Substituents Benzyl, formamido, N-methylbut-2-enamide Fluorophenyl, sulfonamide, isopropyl Methyl, phenylacetyl, N-hydroxyenamide
Molecular Weight Not reported 589.1 g/mol Not explicitly stated (DB07350)
Functional Groups Amide, alkene (E) Amide, sulfonamide, fluoro Hydroxamic acid, alkene (E)
Potential Targets Enzymes/receptors with pyrrole affinity Kinases, DNA-binding proteins HDACs, metalloenzymes
Synthetic Route Not described in evidence Suzuki coupling, multi-step synthesis Boronic acid coupling (inferred)

Research Findings and Implications

  • Target Compound :
    The benzyl-pyrrole-enamide architecture is understudied in the provided evidence. However, analogous pyrrole derivatives are frequently explored for antimicrobial or anticancer activity due to their ability to intercalate DNA or inhibit enzymes like cyclooxygenase .
  • Example 53 :
    Demonstrated a 28% yield in synthesis, highlighting challenges in optimizing reactions for complex heterocycles. Its fluorinated groups likely enhance metabolic stability .
  • Compound : As a hydroxamic acid derivative, it may exhibit chelating properties, making it suitable for targeting metal-dependent enzymes. Its inclusion in DrugDB suggests preclinical evaluation for oncology or inflammatory diseases .

Biological Activity

The compound (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide , also referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure indicates the presence of a pyrrole ring, a formamide group, and a methylbutenamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the formamido group enhances hydrogen bonding interactions, which may increase binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction.
  • Anti-inflammatory Properties : The compound has exhibited potential anti-inflammatory effects by modulating cytokine release.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity TypeTarget/Cell LineIC50 (µM)Reference
CytotoxicityHeLa Cells0.95
CytotoxicityMCF-7 Cells0.73
CytotoxicityA549 Cells0.37
Anti-inflammatoryMacrophages5.0

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrrole derivatives, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 0.95 µM, indicating strong potential as an anticancer agent. The mechanism involved the induction of apoptosis and cell cycle arrest at the sub-G1 phase.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory activity of this compound in macrophage cultures. The results indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 5 µM, suggesting its utility in treating inflammatory conditions.

Research Findings

Recent research has explored various derivatives of pyrrole-based compounds for their biological activities. Notably, compounds similar to this compound have shown promise in:

  • Targeting Kinase Pathways : Many derivatives have been identified as selective inhibitors of kinases involved in cancer progression.
  • Modulating Immune Responses : Some studies suggest these compounds can enhance immune responses against tumors.

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